Fananserin

Vue d'ensemble

Description

La fanansérine est un composé chimique connu pour ses effets antagonistes puissants sur le récepteur de la sérotonine 5-HT2A et le récepteur de la dopamine D4. Elle a été principalement étudiée pour son utilisation potentielle dans le traitement de la schizophrénie et d'autres troubles psychiatriques en raison de ses propriétés sédatives et antipsychotiques .

Méthodes De Préparation

La fanansérine peut être synthétisée par une série de réactions chimiques impliquant la formation d'un dérivé de naphthalsultameLes conditions réactionnelles incluent souvent l'utilisation de solvants comme l'acétonitrile et l'eau, et les réactions peuvent être effectuées en synthèse assistée par micro-ondes pour améliorer le rendement et l'efficacité .

Analyse Des Réactions Chimiques

La fanansérine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut se produire au niveau de l'atome de soufre du cycle naphthalsultame, conduisant à la formation de sulfoxydes ou de sulfones.

Réduction : Les réactions de réduction peuvent cibler les groupes nitro ou d'autres fonctionnalités réductibles dans la molécule.

Substitution : La fanansérine peut subir des réactions de substitution nucléophile, en particulier au niveau du cycle fluorophényle, où l'atome de fluor peut être remplacé par d'autres nucléophiles. Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et des nucléophiles comme le méthylate de sodium. .

Applications de la recherche scientifique

Chimie : Elle sert de composé modèle pour l'étude des interactions récepteur-ligand, en particulier avec les récepteurs de la sérotonine et de la dopamine.

Biologie : La fanansérine est utilisée dans la recherche pour comprendre le rôle des récepteurs de la sérotonine et de la dopamine dans divers processus biologiques.

Médecine : Le principal axe de recherche a porté sur son utilisation potentielle comme agent antipsychotique pour le traitement de la schizophrénie. .

Mécanisme d'action

La fanansérine exerce ses effets en se liant au récepteur de la sérotonine 5-HT2A et au récepteur de la dopamine D4 et en les inhibant. En bloquant ces récepteurs, elle réduit l'activité de la sérotonine et de la dopamine dans le cerveau, ce qui contribue à atténuer les symptômes de la schizophrénie et d'autres troubles psychiatriques. Les cibles moléculaires impliquées comprennent le récepteur 5-HT2A, qui est associé à la régulation de l'humeur, et le récepteur D4, qui est lié aux fonctions cognitives et émotionnelles .

Applications De Recherche Scientifique

Pharmacological Profile

Fananserin exhibits high binding affinity for the following receptors:

- 5HT2A Receptor : Critical for mood regulation and implicated in various psychiatric disorders.

- Dopamine D4 Receptor : Associated with cognitive functions and psychotic symptoms.

The selectivity for these receptors is significant; this compound shows minimal affinity for other dopamine receptors, which may reduce the risk of side effects commonly associated with broader dopamine antagonists .

Schizophrenia Treatment

This compound's primary application is in the treatment of schizophrenia. Clinical studies have investigated its efficacy in reducing psychotic symptoms:

- Clinical Study Overview : A double-blind, placebo-controlled study involving 97 patients with paranoid schizophrenia assessed the impact of this compound over 28 days. Patients received doses escalating to 250 mg twice daily .

- Results : The study found that while this compound reduced the Positive and Negative Syndrome Scale score by an average of 4.2 points, this was not statistically significant compared to the placebo group, which saw a reduction of 6.7 points. Notably, patients on this compound did not experience worsening extrapyramidal symptoms but did report increased akathisia .

Safety Profile

The safety profile of this compound appears favorable, with no significant increase in cardiovascular events or major adverse effects reported during trials. However, hypotension was noted as a dose-limiting side effect in some studies .

Comparative Analysis with Other Antipsychotics

This compound can be compared with other antipsychotic medications based on their receptor affinities and therapeutic effects. The following table summarizes key characteristics:

| Compound Name | Structure Type | Key Receptors Targeted | Unique Features |

|---|---|---|---|

| This compound | Naphtosultam derivative | 5HT2A, D4 | High selectivity for D4; minimal side effects |

| Trazodone | Aryl-piperazine | 5HT2A, SERT | Dual action as an antidepressant |

| Aripiprazole | Atypical antipsychotic | D2, 5HT1A | Partial agonist at dopamine D2 |

| Clozapine | Thienobenzodiazepine | D4, 5HT2A | Effective for treatment-resistant schizophrenia |

| Risperidone | Benzisoxazole | D2, 5HT2A | Broader receptor blockade; higher side effect risk |

This compound's unique selectivity for specific receptors may provide a more favorable side effect profile while maintaining therapeutic efficacy .

Ongoing Research and Future Directions

Research into this compound continues to explore its interactions with other compounds and potential applications beyond schizophrenia. Investigations into its anxiolytic properties and effects on sleep regulation are ongoing, potentially expanding its utility in treating anxiety disorders and sleep disturbances.

Mécanisme D'action

Fananserin exerts its effects by binding to and inhibiting the serotonin 5-HT2A receptor and the dopamine D4 receptor. By blocking these receptors, it reduces the activity of serotonin and dopamine in the brain, which helps alleviate symptoms of schizophrenia and other psychiatric disorders. The molecular targets involved include the 5-HT2A receptor, which is associated with mood regulation, and the D4 receptor, which is linked to cognitive and emotional functions .

Comparaison Avec Des Composés Similaires

La fanansérine est unique dans son antagonisme sélectif des récepteurs 5-HT2A et D4 sans affecter de manière significative d'autres récepteurs de la dopamine comme le D2. Les composés similaires incluent :

Blonansérine : Un autre antipsychotique qui cible les récepteurs de la dopamine D2 et D3 ainsi que le récepteur de la sérotonine 5-HT2A.

Lurasidone : Un antipsychotique qui cible également plusieurs récepteurs de la sérotonine et de la dopamine, y compris le 5-HT2A et le D2.

Pimavansérine : Un agoniste inverse sélectif du récepteur de la sérotonine 5-HT2A utilisé dans le traitement de la psychose de la maladie de Parkinson. Le profil de récepteur unique de la fanansérine en fait un composé précieux pour étudier les rôles spécifiques des récepteurs 5-HT2A et D4 dans les troubles psychiatriques.

Activité Biologique

Fananserin, also known as RP-62203, is a compound primarily recognized for its role as a potent antagonist at the serotonin 5-HT2A receptor and the dopamine D4 receptor. Its selectivity and mechanism of action position it as a potential therapeutic agent for various psychiatric disorders, particularly schizophrenia and related conditions. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound has the chemical formula and exhibits significant biological activity through its antagonistic effects on specific neurotransmitter receptors:

- 5-HT2A Receptor : this compound displays a high binding affinity (Ki = 0.37 nM), which is crucial for modulating mood and anxiety disorders.

- Dopamine D4 Receptor : It has a selective affinity (Ki = 2.93 nM) for the D4 receptor while showing negligible affinity for other dopamine receptors (D1, D2, D3) .

This selectivity allows this compound to potentially reduce psychotic symptoms without the extensive side effects associated with broader dopamine antagonists.

Affinity Studies

A study conducted by Gómez-Jeria and Rojas-Candia employed the Klopman-Peradejordi-Gómez QSAR method to explore the relationships between electronic structure and receptor affinity in this compound derivatives. The findings indicated that:

- Affinity Variation : The binding affinities for various receptors were significantly influenced by local atomic reactivity indices.

- Pharmacophore Development : The results facilitated the construction of 2D pharmacophores that elucidate interactions between this compound derivatives and their target receptors .

Clinical Trials

This compound's clinical efficacy was evaluated in several studies:

- Phase I Studies : Conducted with 183 healthy volunteers, these studies assessed tolerability and safety profiles, indicating minimal adverse effects .

- Double-Blind Placebo-Controlled Study : Involving 97 patients with paranoid schizophrenia, the study administered doses of 250 mg b.i.d. over 28 days. Results showed:

Data Table: Receptor Affinity of this compound

| Receptor Type | Binding Affinity (Ki) | Selectivity |

|---|---|---|

| 5-HT2A | 0.37 nM | High |

| D4 | 2.93 nM | High |

| D1 | >1000 nM | Negligible |

| D2 | 726 nM | Negligible |

| D3 | >100 nM | Negligible |

Case Study: Efficacy in Schizophrenia

In a notable case study involving patients diagnosed with schizophrenia, this compound was observed to have potential benefits in managing psychotic symptoms while maintaining a favorable safety profile. The study highlighted that despite not achieving statistically significant improvements over placebo on secondary measures, this compound's unique receptor profile could offer a novel approach to treatment .

Propriétés

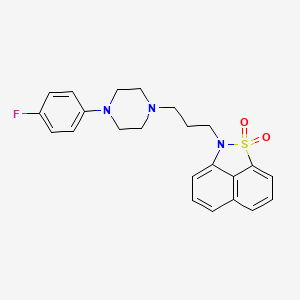

IUPAC Name |

3-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene 2,2-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN3O2S/c24-19-8-10-20(11-9-19)26-16-14-25(15-17-26)12-3-13-27-21-6-1-4-18-5-2-7-22(23(18)21)30(27,28)29/h1-2,4-11H,3,12-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGIGHGMPMUCLIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C3=CC=CC4=C3C(=CC=C4)S2(=O)=O)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046743 | |

| Record name | Fananserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127625-29-0 | |

| Record name | Fananserin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127625-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fananserin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127625290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fananserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FANANSERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38QJ762ET6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Fananserin?

A1: this compound exerts its effects primarily by acting as a potent antagonist at both dopamine D4 and serotonin 5-HT2A receptors. [, , ]. This dual antagonism distinguishes it from many typical and atypical antipsychotic agents. [].

Q2: What is the significance of this compound's affinity for the dopamine D4 receptor subtype?

A2: While this compound displays high affinity for the D4 receptor [, ], its role in the compound's overall efficacy as an antipsychotic remains unclear. Research suggests that D4.4 receptor activity may not be a primary factor in the effectiveness of antiparkinsonian drugs, despite this compound's observed activity in this area. [].

Q3: How does this compound compare to other antipsychotics in terms of its interaction with serotonin receptors?

A3: this compound demonstrates a unique interaction profile with serotonin receptors, especially 5-HT2A and 5-HT2C. In drug discrimination studies, 5-HT2A/2C antagonists showed a more pronounced generalization to this compound compared to clozapine. []. This suggests a potentially distinct mechanism in its interaction with these receptors compared to other atypical antipsychotics.

Q4: What is the significance of this compound's activity in the nucleus accumbens?

A4: Research shows that this compound's action on phencyclidine (PCP)-induced locomotion is localized in the nucleus accumbens. []. This effect is primarily mediated through its interaction with 5-HT2A receptors in this brain region, suggesting a key role for this interaction in its potential antipsychotic effects.

Q5: Have there been any attempts to modify the structure of this compound to improve its pharmacological profile?

A5: Yes, research efforts have focused on designing and synthesizing new this compound derivatives with structural modifications. []. The goal of these modifications is to alter the pharmacological profile of the compound, potentially enhancing its therapeutic effects as an antidepressant.

Q6: What can be concluded about the efficacy of this compound in treating schizophrenia based on the available research?

A6: While initial studies explored this compound's potential as an antipsychotic, a double-blind, placebo-controlled study did not demonstrate a significant antipsychotic effect compared to placebo. []. Despite its promising receptor binding profile, further research is needed to determine its clinical utility in treating schizophrenia.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.